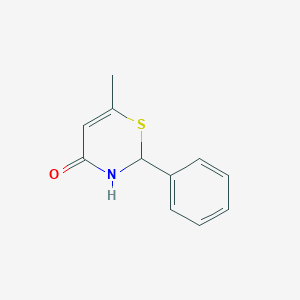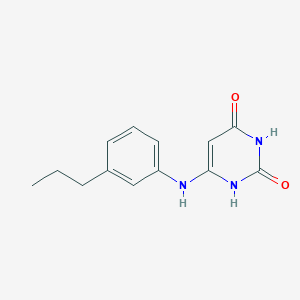
6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 3-propylanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-propylaniline with pyrimidine-2,4-dione under specific conditions. One common method includes:
Starting Materials: 3-propylaniline and pyrimidine-2,4-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
- 6-(3-Methylanilino)pyrimidine-2,4(1H,3H)-dione
- 6-(3-Ethylanilino)pyrimidine-2,4(1H,3H)-dione
- 6-(3-Butylanilino)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-(3-Propylanilino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer distinct steric and electronic properties, potentially leading to different pharmacological profiles.
属性
CAS 编号 |
87986-18-3 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
6-(3-propylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-2-4-9-5-3-6-10(7-9)14-11-8-12(17)16-13(18)15-11/h3,5-8H,2,4H2,1H3,(H3,14,15,16,17,18) |
InChI 键 |
NXUZJMJSGGDUHI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)NC2=CC(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


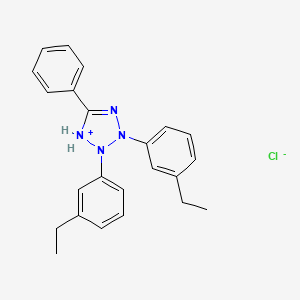

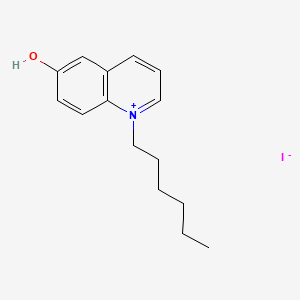
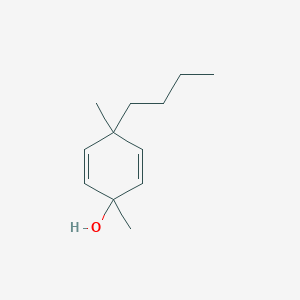
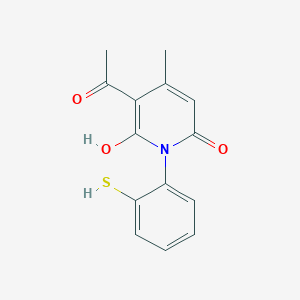

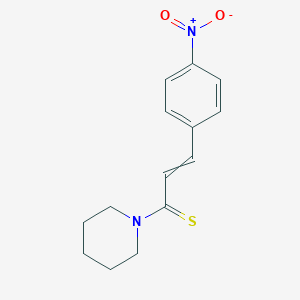
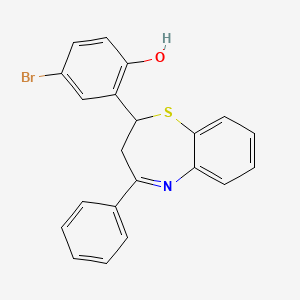
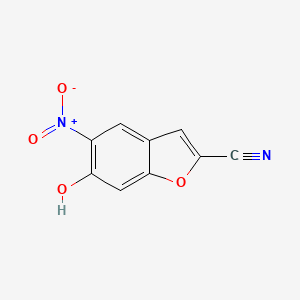
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)

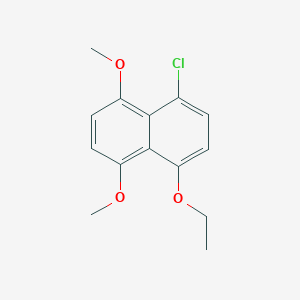
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
